molecular formula C13H12F7NO3 B4877239 N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide

N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No. B4877239
M. Wt: 363.23 g/mol
InChI Key: HIEAQIRPAALLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide (DBHF) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. DBHF is a fluorinated amide that has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors in the body, resulting in biochemical and physiological effects. In

Mechanism of Action

N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has been found to have a mechanism of action that involves binding to specific receptors in the body. It has been shown to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has also been found to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The binding of N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide to these receptors results in biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has also been found to have anxiolytic and anti-inflammatory effects. However, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several advantages for use in lab experiments. It has a high binding affinity for specific receptors, making it a useful tool for studying the function of these receptors. N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide is also stable and can be easily synthesized in the lab. However, N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has limitations in terms of its solubility and toxicity. It is important to handle N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide with caution and to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for the use of N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide in scientific research. One potential application is in the development of drugs for the treatment of neurological disorders, including schizophrenia, depression, and anxiety. N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide may also be useful in the study of the function of specific receptors in the body. Further research is needed to fully understand the potential applications of N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide in scientific research.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has been synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with heptafluorobutyryl chloride in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-dimethoxybenzylamine with heptafluorobutyryl chloride in the presence of a base, followed by reduction with lithium aluminum hydride. The synthesis of N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide requires specialized equipment and expertise due to the use of hazardous chemicals.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide has been used in scientific research for its potential applications in drug discovery and development. It has been found to have binding affinity for specific receptors in the body, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes N-(3,4-dimethoxybenzyl)-2,2,3,3,4,4,4-heptafluorobutanamide a potential candidate for the development of drugs for the treatment of various neurological disorders, including schizophrenia, depression, and anxiety.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F7NO3/c1-23-8-4-3-7(5-9(8)24-2)6-21-10(22)11(14,15)12(16,17)13(18,19)20/h3-5H,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEAQIRPAALLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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